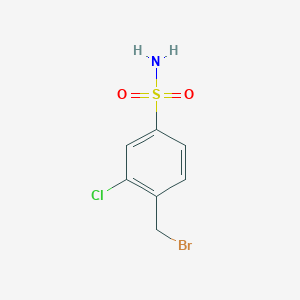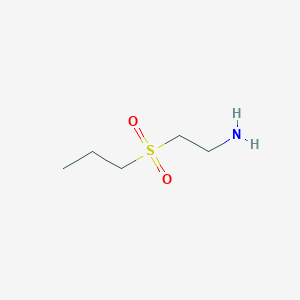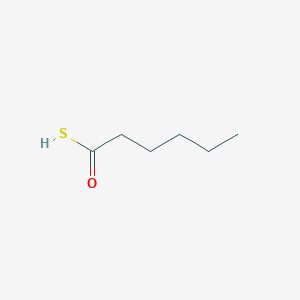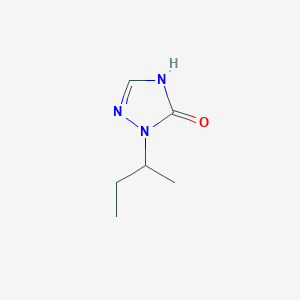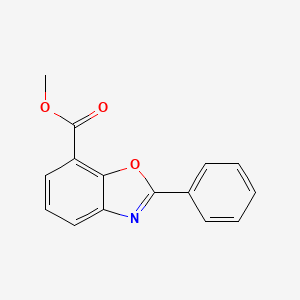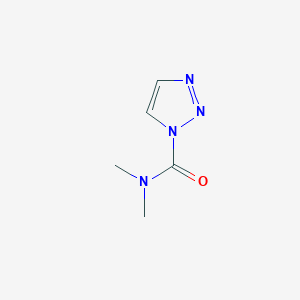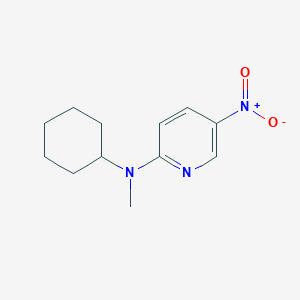
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine
描述
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a nitro group attached to a pyridine ring. This compound has various applications in scientific research and industry due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-5-nitropyridin-2-amine typically involves the reaction of 2-amino-5-nitropyridine with cyclohexylamine and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for various substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-cyclohexyl-N-methyl-5-aminopyridin-2-amine.
科学研究应用
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-5-methyl-3-nitropyridin-2-amine
- 2-amino-5-bromo-3-nitropyridine
Uniqueness
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine is unique due to the presence of both a cyclohexyl and a methyl group, which confer distinct chemical properties and reactivity compared to similar compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H17N3O2 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
N-cyclohexyl-N-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H17N3O2/c1-14(10-5-3-2-4-6-10)12-8-7-11(9-13-12)15(16)17/h7-10H,2-6H2,1H3 |
InChI 键 |
ZTQQYQLRIZWCNT-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCCCC1)C2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)
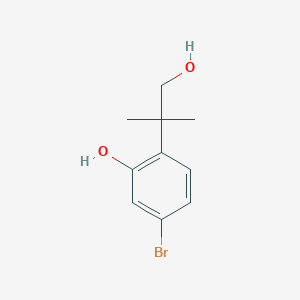
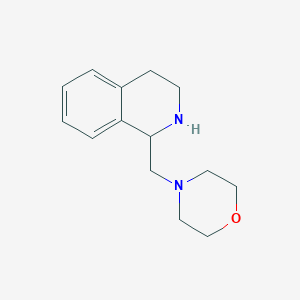
![3-{2-[4-(3-Methylphenoxy)piperidin-1-yl]ethyl}-1H-indole](/img/structure/B8692878.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester](/img/structure/B8692895.png)
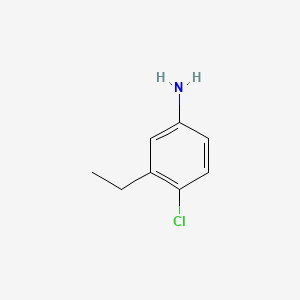
![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)
